molecular formula C17H16N2O4S B5714835 Methyl 2-{[(phenoxyacetyl)carbamothioyl]amino}benzoate

Methyl 2-{[(phenoxyacetyl)carbamothioyl]amino}benzoate

Cat. No.: B5714835
M. Wt: 344.4 g/mol
InChI Key: ZOHVMJGXQWYAJY-UHFFFAOYSA-N
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Description

Methyl 2-{[(phenoxyacetyl)carbamothioyl]amino}benzoate is a complex organic compound with the molecular formula C17H16N2O4S It is known for its unique structural features, which include a phenoxyacetyl group, a carbamothioyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(phenoxyacetyl)carbamothioyl]amino}benzoate typically involves multiple steps. One common method starts with the reaction of 2-aminobenzoic acid with phenoxyacetyl chloride to form 2-(phenoxyacetylamino)benzoic acid. This intermediate is then treated with methyl chloroformate to yield the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(phenoxyacetyl)carbamothioyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[(phenoxyacetyl)carbamothioyl]amino}benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-{[(phenoxyacetyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets. The phenoxyacetyl group can interact with enzyme active sites, potentially inhibiting their activity. The carbamothioyl group may form covalent bonds with nucleophilic residues in proteins, leading to modulation of their function. These interactions can affect various biochemical pathways, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(anilinocarbonyl)amino]benzoate}
  • Methyl 2-{[(iodoacetyl)amino]benzoate}
  • Methyl 2-{[(methylsulfonyl)amino]benzoate}

Uniqueness

Methyl 2-{[(phenoxyacetyl)carbamothioyl]amino}benzoate is unique due to the presence of the phenoxyacetyl and carbamothioyl groups, which confer distinct reactivity and biological activity compared to its analogs. These structural features enable specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-[(2-phenoxyacetyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-22-16(21)13-9-5-6-10-14(13)18-17(24)19-15(20)11-23-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHVMJGXQWYAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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